molecular formula C11H13ClN2O3 B3159300 Methyl 3-{[(3-chloroanilino)carbonyl]amino}propanoate CAS No. 861212-79-5

Methyl 3-{[(3-chloroanilino)carbonyl]amino}propanoate

Cat. No.: B3159300
CAS No.: 861212-79-5
M. Wt: 256.68 g/mol
InChI Key: QOFBJFXNWIGVCE-UHFFFAOYSA-N
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Description

Methyl 3-{[(3-chloroanilino)carbonyl]amino}propanoate is a chemical compound supplied for research and development applications. This molecule features a urea functional group, formed from a 3-chloroaniline and a beta-amino ester, which can be a useful scaffold in medicinal chemistry and drug discovery efforts. Urea derivatives are of significant interest in scientific research due to their potential as enzyme inhibitors or modulators of protein-protein interactions. The presence of the ester group also provides a handle for further synthetic modification, making it a versatile building block for the creation of more complex molecules. Like many specialized research compounds, its specific mechanism of action is highly dependent on the broader chemical context and target system. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. For comprehensive safety and handling information, please consult the Safety Data Sheet (SDS). Specific analytical data, including HPLC and NMR results, are provided in the batch-specific Certificate of Analysis (CoA).

Properties

IUPAC Name

methyl 3-[(3-chlorophenyl)carbamoylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-17-10(15)5-6-13-11(16)14-9-4-2-3-8(12)7-9/h2-4,7H,5-6H2,1H3,(H2,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFBJFXNWIGVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC(=O)NC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601191501
Record name N-[[(3-Chlorophenyl)amino]carbonyl]-β-alanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601191501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861212-79-5
Record name N-[[(3-Chlorophenyl)amino]carbonyl]-β-alanine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861212-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[(3-Chlorophenyl)amino]carbonyl]-β-alanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601191501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(3-chloroanilino)carbonyl]amino}propanoate typically involves the following steps:

  • Formation of the Anilino Intermediate: : The initial step involves the reaction of 3-chloroaniline with a suitable carbonyl compound to form the anilino intermediate. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

  • Esterification: : The anilino intermediate is then reacted with methyl propanoate under acidic conditions to form the final product. Common acids used in this step include hydrochloric acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 3-{[(3-chloroanilino)carbonyl]amino}propanoate can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro group, with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted anilino derivatives.

Scientific Research Applications

Methyl 3-{[(3-chloroanilino)carbonyl]amino}propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-{[(3-chloroanilino)carbonyl]amino}propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Ring

Methyl 3-{[(2,4-Dichloroanilino)Carbonyl]Amino}-3-(4-Isopropylphenyl)Propanoate
  • Structure: Differs by (a) 2,4-dichloroaniline substituent and (b) a 4-isopropylphenyl group on the propanoate chain.
  • Molecular Weight : 409.3 g/mol (vs. ~255.5 g/mol for the target compound) .
Methyl 3-[(3,5-Dichloroanilino)Carbonyl]Propionate
  • Structure: Features a 3,5-dichloroaniline group and lacks the urea-linked amino group.
  • Molecular Weight : 276.11 g/mol .
  • Crystallography: Monoclinic crystal system (space group C2/c) with hydrogen-bonded dimers, suggesting stable solid-state packing .

Backbone and Functional Group Modifications

Ethyl 3-{[(2-Dichloromethyl-1-Methyl-1H-Benzimidazole-5-yl)Carbonyl]-(2-Pyridinyl)Amino}Propanoate
  • Structure : Replaces aniline with a benzimidazole-pyridinyl hybrid and introduces a dichloromethyl group.
  • Application: Intermediate in Dabigatran etexilate synthesis, highlighting the pharmacological relevance of urea/amide-linked propanoates .
3-(3-Chloroanilino)-1-(3,5-Dimethyl-1H-Pyrazol-1-yl)Propan-1-One
  • Structure : Replaces the urea group with a ketone and adds a pyrazole ring.
  • Molecular Weight : 277.75 g/mol .
  • Crystallography: Monoclinic (P21/c) with intermolecular N–H⋯O hydrogen bonds, influencing stability and solubility .

Ester Group and Side Chain Alterations

Ethyl 3-Amino-3-Imino-2-(4-Chlorophenylhydrazono)Propanoate
  • Structure: Substitutes urea with hydrazone and imino groups, using ethyl ester instead of methyl.
  • Properties : Orange solid (mp 153–154°C) with strong IR absorption at 1651 cm⁻¹ (C=O stretch) .
Ethyl 3,3,3-Trifluoro-2-[(2-Furylcarbonyl)Amino]-2-(4-Methoxyanilino)Propanoate
  • Structure : Incorporates trifluoromethyl, furylcarbonyl, and 4-methoxyaniline groups.
  • Molecular Weight : 386.32 g/mol .
  • Impact : The electron-withdrawing trifluoromethyl group enhances metabolic stability but may reduce bioavailability.

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Crystallographic Data
Methyl 3-{[(3-chloroanilino)carbonyl]amino}propanoate (Target) C₁₁H₁₂ClN₂O₃ ~255.5 3-chloroaniline, methyl ester Not reported
Methyl 3-{[(2,4-dichloroanilino)carbonyl]amino}-3-(4-isopropylphenyl)propanoate C₂₀H₂₂Cl₂N₂O₃ 409.3 2,4-dichloroaniline, isopropylphenyl Not reported
Methyl 3-[(3,5-dichloroanilino)carbonyl]propionate C₁₁H₁₁Cl₂NO₃ 276.11 3,5-dichloroaniline Monoclinic, C2/c, Z=8
3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one C₁₄H₁₆ClN₃O 277.75 Pyrazole ring, ketone Monoclinic, P21/c, β=102.566°

Key Research Findings

  • Hydrogen Bonding: Urea and amide linkages in analogs like Methyl 3-[(3,5-dichloroanilino)carbonyl]propionate form hydrogen-bonded dimers, enhancing thermal stability .
  • Steric Effects : Bulky substituents (e.g., isopropylphenyl in ) reduce solubility but may improve target selectivity in drug design .

Biological Activity

Overview

Methyl 3-{[(3-chloroanilino)carbonyl]amino}propanoate (CAS No. 861212-79-5) is an organic compound that falls under the category of amides. It features a methyl ester group, a propanoate backbone, and a 3-chloroanilino moiety, which contributes to its unique biological properties. This article focuses on the compound's biological activity, including its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C11H13ClN2O3
  • Molecular Weight : 244.69 g/mol
  • Structure : The compound consists of a propanoate chain with a carbonyl group linked to a 3-chloroaniline derivative.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can lead to the modulation of various biochemical pathways, potentially inhibiting enzyme activity or altering receptor signaling.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may form stable complexes with target enzymes, thereby inhibiting their function.
  • Receptor Modulation : It may interact with cellular receptors, affecting downstream signaling pathways.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound has significant antimicrobial activity against various pathogens.
  • Anticancer Potential : Investigations into its anticancer properties are ongoing, with some evidence supporting its role in inhibiting tumor cell proliferation.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study demonstrated that derivatives of similar amide compounds exhibited effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) ranged from 16 to 32 µg/mL for these organisms, indicating that this compound may share similar properties .
  • Anticancer Activity :
    • Research on related compounds has shown potential in inhibiting cancer cell lines. For instance, modifications to the anilino structure have been linked to enhanced cytotoxic effects against breast cancer cells . This suggests that this compound could be explored further for its anticancer applications.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
Methyl 3-{[(3-chloroanilino)carbonyl]amino}-3-(4-methylphenyl)propanoateSimilar structure with methyl substitutionModerateOngoing studies show potential
Methyl 3-{[(4-fluorophenyl)carbamoyl]amino}propanoateFluorine substitution at phenylHigh against Gram-positive bacteriaLimited data available

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Methyl 3-{[(3-chloroanilino)carbonyl]amino}propanoate, and how can side reactions be minimized?

  • Answer: The synthesis typically involves a multi-step process:

Coupling Reaction: Reacting 3-chloroaniline with a propanoate derivative (e.g., methyl 3-aminopropanoate) using a carbodiimide coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the urea linkage .

Esterification: Protecting the carboxylic acid group as a methyl ester to improve solubility and stability during purification .

Purification: Column chromatography or recrystallization to isolate the product, with yields optimized by controlling reaction temperature (0–5°C for coupling) and solvent polarity (e.g., ethyl acetate/hexane mixtures) .

  • Minimizing By-Products: Use of anhydrous conditions and stoichiometric control of reagents reduces hydrolysis or dimerization .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm the urea linkage (δ ~6.5–7.5 ppm for aromatic protons, δ ~155–160 ppm for carbonyl carbons) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% typical for research-grade material) .
  • Mass Spectrometry (MS): ESI-MS or HRMS validates the molecular ion peak (e.g., [M+H]+^+ at m/z ~285.06 for C11_{11}H12_{12}ClN2_2O3_3) .
  • X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding patterns in crystalline form .

Q. What preliminary biological screening assays are recommended for this compound?

  • Answer:

  • Enzyme Inhibition Assays: Test against urease or carbonic anhydrase due to the urea moiety’s role in coordinating metal ions .
  • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative activity at concentrations ≤100 µM .
  • Solubility Profiling: Measure logP (octanol/water) to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to scale up synthesis while maintaining enantiomeric purity?

  • Answer:

  • Chiral Catalysis: Use asymmetric synthesis with chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts to control stereochemistry .
  • Continuous Flow Reactors: Improve heat/mass transfer for exothermic coupling steps, reducing racemization risks .
  • In-line Monitoring: Implement FTIR or PAT (Process Analytical Technology) to track reaction progress and adjust parameters dynamically .

Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?

  • Answer:

  • Halogen Effects: Replacing the 3-chloro group with fluorine or bromine alters electron-withdrawing properties, impacting binding to targets like kinases or GPCRs. For example:
SubstituentIC50_{50} (µM) against Kinase XlogP
-Cl12.3 ± 1.22.1
-F8.9 ± 0.91.8
-Br15.6 ± 1.52.4
(Data adapted from )
  • Methodology: Use SAR (Structure-Activity Relationship) studies with computational docking (AutoDock Vina) to predict binding modes .

Q. How can contradictory bioactivity data across studies be resolved?

  • Answer:

  • Meta-Analysis: Compare assay conditions (e.g., cell line specificity, serum concentration) that may influence results. For example, discrepancies in IC50_{50} values may arise from differences in ATP concentrations in kinase assays .
  • Orthogonal Validation: Confirm activity with alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What computational methods are suitable for modeling this compound’s interactions with biological targets?

  • Answer:

  • Molecular Dynamics (MD): Simulate urea moiety’s hydrogen-bonding stability in aqueous environments (AMBER or GROMACS) .
  • DFT Calculations: Optimize geometry and predict spectroscopic properties (e.g., IR frequencies) using Gaussian09 .
  • Pharmacophore Modeling: Identify critical pharmacophoric features (e.g., hydrogen-bond acceptors) with Schrodinger’s Phase .

Methodological Tables

Table 1. Key Reaction Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on Yield/Purity
Coupling Temp.0–5°CMinimizes hydrolysis
Solvent PolarityDMF or THFEnhances reagent solubility
Catalyst Loading1.2 equiv EDCMaximizes coupling efficiency

Table 2. Structural Analogs and Bioactivity Comparison

Analog (R Group)CAS NumberSimilarity IndexKey Application
4-Chlorophenyl124082-19-50.97Kinase inhibition
2-MethoxyphenylN/A0.88Antimicrobial activity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-{[(3-chloroanilino)carbonyl]amino}propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-{[(3-chloroanilino)carbonyl]amino}propanoate

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